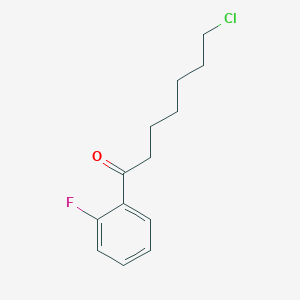

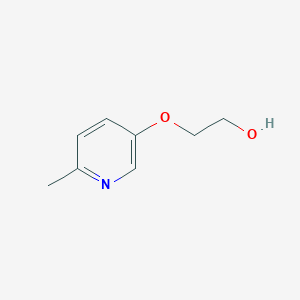

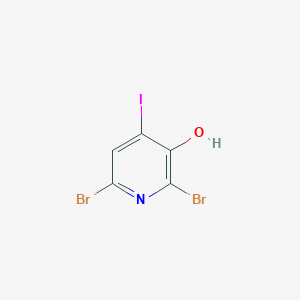

![molecular formula C13H17N3O4 B1322244 Ethyl 4-((2-hydroxypropyl)amino)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate CAS No. 950259-17-3](/img/structure/B1322244.png)

Ethyl 4-((2-hydroxypropyl)amino)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, Ethyl 4-((2-hydroxypropyl)amino)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate, is a pyrimidine derivative that is part of a broader class of compounds with potential biological activities. Pyrimidine derivatives are known for their diverse pharmacological properties, including antioxidant, radioprotective, and gene expression inhibition activities .

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be converted into different pyrimidine derivatives using nucleophilic reagents . Another example is the Biginelli three-component cyclocondensation reaction, which was used to synthesize a novel pyrimidine derivative with antioxidant and radioprotective activities . Additionally, reactions of 2-alkylthio-6-aminopyrimidin-4(3H)-ones with ethyl bromopyruvate under neutral or acidic conditions have been shown to yield ethyl 2-alkyl-thio-4-aminofuro[2,3-d]pyrimidine-5-carboxylates .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be substituted at various positions to yield different compounds with varying properties. The characterization of these compounds typically involves techniques such as IR, 1H NMR, 13C NMR, LCMS, and elemental analysis .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions. For example, the furo[2,3-d]pyrimidines obtained from the reaction with ethyl bromopyruvate can further undergo cyclocondensation reactions to afford more complex structures . Additionally, the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles can lead to the formation of various substituted 5-pyrimidinecarboxylates .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and reactivity, are influenced by the nature of the substituents on the pyrimidine ring. These properties are crucial for determining the potential applications of these compounds in pharmaceuticals and other industries. The antioxidant activity of these compounds can be evaluated using assays like DPPH radical scavenging and hydroxyl radical scavenging . Furthermore, the inhibition of AP-1 and NF-kappaB mediated transcriptional activation suggests potential anti-inflammatory and anticancer properties .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Ethyl 4-((2-hydroxypropyl)amino)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate, along with its derivatives, is primarily involved in synthetic chemistry research. It serves as a key intermediate in the synthesis of various complex molecules. For instance, Sherif et al. (1993) described its use in synthesizing thiazolopyrimidines, thiazolodipyrimidines, and heterocyclothiazolopyrimidines, showcasing its versatility in creating diverse chemical structures (Sherif et al., 1993). Additionally, studies like that of Wang (1984) indicate its potential in forming substituted pyrimidines and their derivatives through various chemical reactions (Wang, 1984).

Biological Applications

Beyond its synthetic utility, this compound is also explored for biological applications. For example, Śladowska et al. (1990) highlighted its role in the synthesis of compounds with pharmacological activities (Śladowska et al., 1990). Moreover, studies such as those by Shanmugasundaram et al. (2011) have synthesized and evaluated similar derivatives for antibacterial, antifungal, and antitumor activities (Shanmugasundaram et al., 2011).

Novel Derivatives and Their Potential

Research into the compound's derivatives, as explored by Asha et al. (2009), has led to the creation of novel molecules with potential antioxidant properties (Asha et al., 2009). Additionally, its use in synthesizing various heterocyclic compounds, such as in the work by Sirakanyan et al. (2015), opens up avenues for creating new materials with unique chemical and physical properties (Sirakanyan et al., 2015).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 4-(2-hydroxypropylamino)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4/c1-4-19-13(18)9-8(3)20-12-10(9)11(15-6-16-12)14-5-7(2)17/h6-7,17H,4-5H2,1-3H3,(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASBCRXXNLHCPLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=NC=NC(=C12)NCC(C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-((2-hydroxypropyl)amino)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(1H-Pyrazol-1-YL)ethyl]piperazine](/img/structure/B1322166.png)

![2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B1322175.png)

![4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine](/img/structure/B1322176.png)

![Thieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1322189.png)

![Furo[2,3-c]pyridine-5-carboxaldehyde](/img/structure/B1322191.png)